

Toxicological Profile of Bromuron on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *bromuron*

Cat. No.: B1294219

[Get Quote](#)

Introduction

Bromuron, also known as **metobromuron**, is a selective, systemic herbicide belonging to the substituted urea class. It is primarily used for the pre-emergence control of a wide range of annual broadleaf weeds and grasses in various agricultural crops. Its herbicidal activity stems from the inhibition of photosynthesis. While effective in weed management, the potential impact of **bromuron** on non-target organisms is a critical aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of **bromuron** on a diverse range of non-target organisms, including aquatic and terrestrial invertebrates, vertebrates, and microorganisms. The information is intended for researchers, scientists, and drug development professionals involved in environmental toxicology and risk assessment.

Acute and Chronic Toxicity to Non-Target Organisms

The toxicity of **bromuron** to non-target organisms has been evaluated through a series of standardized ecotoxicological studies. The following tables summarize the key quantitative data for acute and chronic toxicity across different taxonomic groups.

Aquatic Organisms

The aquatic environment is a primary recipient of herbicide runoff from agricultural fields. Therefore, understanding the toxicity of **bromuron** to aquatic life is of paramount importance.

Table 1: Acute and Chronic Toxicity of **Bromuron** to Aquatic Organisms

Test Organism	Species	Endpoint	Value (mg/L)	Exposure Duration	Guideline
Fish	Oncorhynchus mykiss (Rainbow Trout)	96-h LC50	3.7	96 hours	OECD 203
Cyprinus carpio (Carp)		96-h LC50	7.0	96 hours	-
Aquatic Invertebrate	Daphnia magna (Water Flea)	48-h EC50 (Immobilization)	2.9	48 hours	OECD 202
Daphnia magna (Water Flea)		21-d NOEC (Reproductive)	0.32	21 days	OECD 211
Algae	Pseudokirchneriella subcapitata	72-h ErC50 (Growth Rate)	0.049	72 hours	OECD 201
Pseudokirchneriella subcapitata		72-h EbC50 (Biomass)	0.024	72 hours	OECD 201
Navicula pelliculosa (Diatom)		72-h ErC50 (Growth Rate)	0.019	72 hours	OECD 201

Terrestrial Organisms

The impact of **bromuron** on the terrestrial ecosystem is another critical consideration, affecting organisms from soil-dwelling invertebrates to vertebrates.

Table 2: Acute and Chronic Toxicity of **Bromuron** to Terrestrial Organisms

Test Organism	Species	Endpoint	Value	Exposure Duration	Guideline
Earthworm	<i>Eisenia fetida</i>	14-d LC50	234 mg/kg soil dw	14 days	OECD 207
<i>Eisenia fetida</i>	56-d NOEC (Reproductive)	120 mg/kg soil dw	56 days	OECD 222	
Honeybee	<i>Apis mellifera</i>	48-h Acute Contact LD50	> 100 µg/bee	48 hours	OECD 214
<i>Apis mellifera</i>	48-h Acute Oral LD50	> 90 µg/bee	48 hours	OECD 213	
Bird	<i>Colinus virginianus</i> (Bobwhite Quail)	Acute Oral LD50	567 mg/kg bw	Single dose	OECD 223
Anas platyrhynchos (Mallard Duck)	Acute Oral LD50	> 2000 mg/kg bw	Single dose	OECD 223	
<i>Colinus virginianus</i> (Bobwhite Quail)	5-d Dietary LC50	> 5000 ppm in diet	5 days	OECD 205	

Soil Microorganisms

Soil microorganisms are vital for maintaining soil fertility and health. The effects of **bromuron** on their key functions have been investigated.

Table 3: Effects of **Bromuron** on Soil Microorganisms

Process	Endpoint	Result	Guideline
Nitrogen Transformation	Inhibition of nitrification	< 25% at 28 days at relevant application rates	OECD 216
Carbon Transformation	Inhibition of soil respiration	No significant long-term effects at relevant application rates	OECD 217

Experimental Protocols

The toxicological data presented above were generated following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for some of the key experiments.

Fish, Acute Toxicity Test (following OECD Guideline 203)

- Test Species: Rainbow trout (*Oncorhynchus mykiss*).
- Test Type: Semi-static (test solutions renewed every 24 hours).
- Exposure Duration: 96 hours.
- Test Concentrations: A geometric series of at least five concentrations and a control.
- Test Conditions:
 - Temperature: 12-15°C.
 - pH: 6.0-8.5.
 - Dissolved Oxygen: > 60% of air saturation value.
 - Light: 16-hour light/8-hour dark photoperiod.
- Observations: Mortality and sublethal effects were recorded at 24, 48, 72, and 96 hours.

- Endpoint Calculation: The LC50 (the concentration lethal to 50% of the test fish) was calculated using probit analysis or other appropriate statistical methods.

Daphnia sp., Acute Immobilisation Test (following OECD Guideline 202)

- Test Species: *Daphnia magna*.
- Test Type: Static (no renewal of test solutions).
- Exposure Duration: 48 hours.
- Test Concentrations: A geometric series of at least five concentrations and a control.
- Test Conditions:
 - Temperature: 18-22°C.
 - pH: 6.0-8.5.
 - Light: 16-hour light/8-hour dark photoperiod.
- Observations: Immobilisation (inability to swim) was recorded at 24 and 48 hours.
- Endpoint Calculation: The EC50 (the concentration causing immobilisation in 50% of the daphnids) was calculated.

Alga, Growth Inhibition Test (following OECD Guideline 201)

- Test Species: *Pseudokirchneriella subcapitata*.
- Test Type: Static.
- Exposure Duration: 72 hours.
- Test Concentrations: A geometric series of at least five concentrations and a control.

- Test Conditions:
 - Temperature: 21-24°C.
 - Continuous illumination.
 - Culture medium with essential nutrients.
- Observations: Algal growth (cell density) was measured at 24, 48, and 72 hours.
- Endpoint Calculation: The ErC50 (growth rate inhibition) and EbC50 (biomass inhibition) were calculated.

Earthworm, Acute Toxicity Test (following OECD Guideline 207)

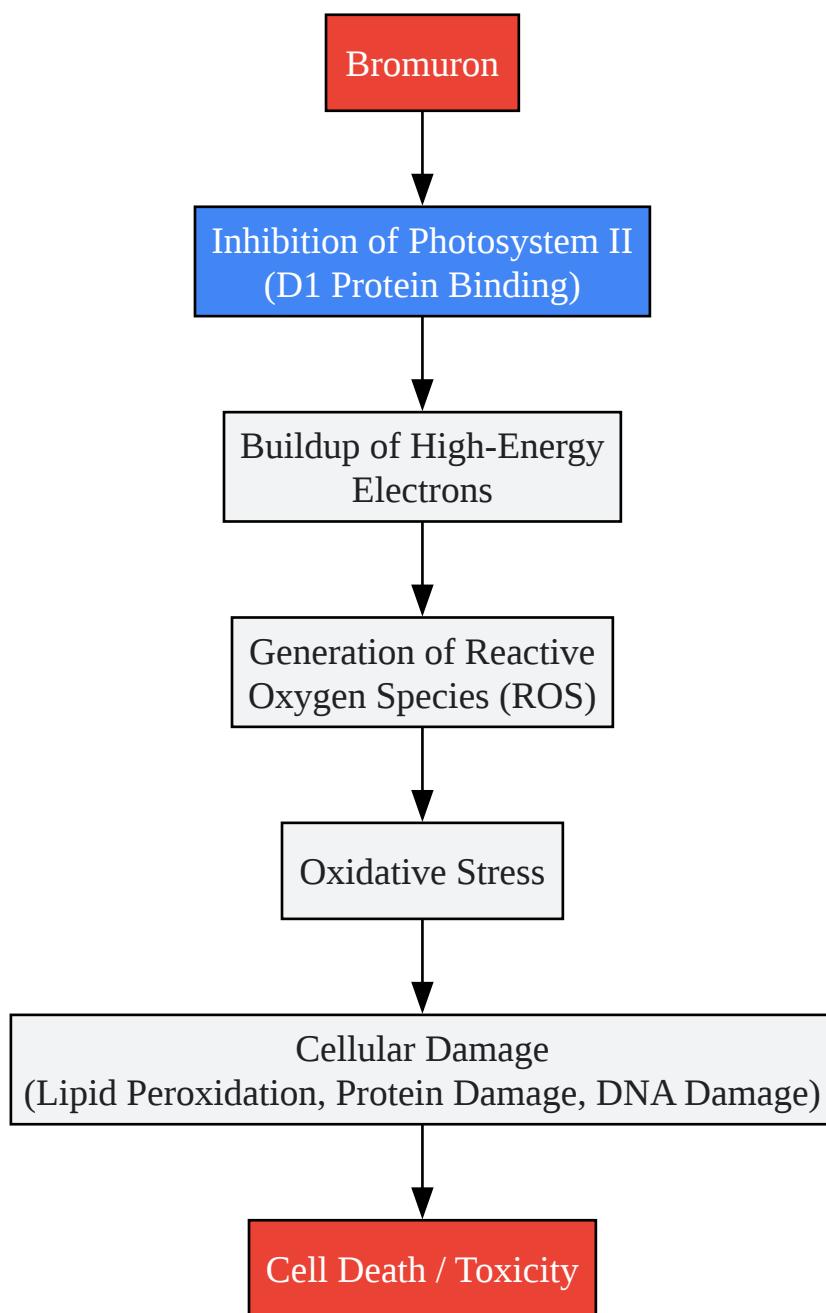
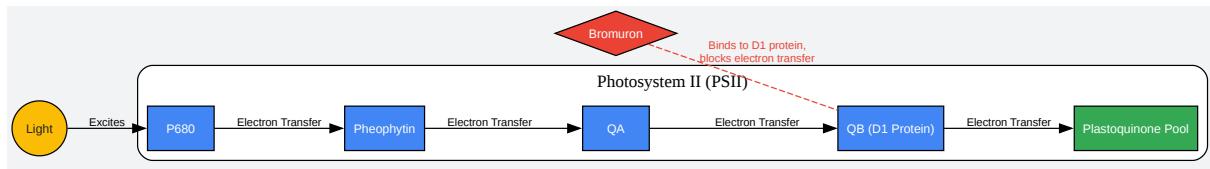
- Test Species: *Eisenia fetida*.
- Test Medium: Artificial soil with defined composition (e.g., sand, kaolin clay, sphagnum peat, and calcium carbonate).
- Exposure Duration: 14 days.
- Test Concentrations: A geometric series of at least five concentrations mixed into the soil, and a control.
- Test Conditions:
 - Temperature: $20 \pm 2^\circ\text{C}$.
 - Continuous light to encourage burrowing.
- Observations: Mortality was assessed at 7 and 14 days.
- Endpoint Calculation: The LC50 was determined.

Honeybee, Acute Contact and Oral Toxicity Tests (following OECD Guidelines 214 and 213)

- Test Species: *Apis mellifera* (adult worker bees).
- Exposure Duration: 48 to 96 hours.
- Contact Toxicity (OECD 214): The test substance, dissolved in a suitable solvent, is applied directly to the dorsal thorax of the bees at a range of doses.
- Oral Toxicity (OECD 213): Bees are fed a sucrose solution containing the test substance at a range of concentrations.
- Test Conditions:
 - Temperature: $25 \pm 2^\circ\text{C}$.
 - Bees are kept in the dark, except during observations.
- Observations: Mortality and behavioral abnormalities are recorded at 4, 24, and 48 hours (and up to 96 hours if necessary).
- Endpoint Calculation: The LD50 (the dose lethal to 50% of the bees) is calculated.

Soil Microorganisms: Nitrogen Transformation Test (following OECD Guideline 216)

- Principle: This test assesses the effect of the test substance on the microbial transformation of organic nitrogen to nitrate.
- Methodology: Soil is amended with an organic nitrogen source (e.g., powdered lucerne meal) and treated with the test substance at different concentrations. The soil is incubated under controlled laboratory conditions.
- Measurements: The concentration of nitrate is measured at regular intervals over a period of at least 28 days.



- Endpoint: The rate of nitrate formation in the treated soil is compared to that in the control soil to determine the percentage of inhibition.

Mechanism of Action and Signaling Pathways

The primary mode of action of **bromuron** in target plants is the inhibition of photosynthesis. This mechanism is also the principal driver of its toxicity in non-target photosynthetic organisms like algae and aquatic plants.

Inhibition of Photosystem II

Bromuron belongs to the group of herbicides that inhibit the photosynthetic electron transport chain at Photosystem II (PSII). Specifically, it binds to the D1 quinone-binding protein in the thylakoid membrane of chloroplasts.[\[1\]](#)[\[2\]](#)[\[3\]](#) This binding blocks the electron flow from the primary electron acceptor QA to the secondary electron acceptor QB, thereby interrupting the entire photosynthetic process.[\[4\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. content.fera.co.uk [content.fera.co.uk]
- 2. shop.fera.co.uk [shop.fera.co.uk]
- 3. biotecnologiebt.it [biotecnologiebt.it]
- 4. Acute and additive toxicity of ten photosystem-II herbicides to seagrass - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of Bromuron on Non-Target Organisms: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294219#toxicological-profile-of-bromuron-on-non-target-organisms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com